N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide
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Overview
Description
N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both benzimidazole and triazole moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide typically involves multi-step organic reactions. The reaction conditions usually involve the use of copper(I) catalysts and mild temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their therapeutic potential, particularly as antiparasitic and anticancer agents.
Uniqueness
N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide is unique due to the combination of both triazole and benzimidazole moieties in a single molecule. This dual functionality enhances its chemical versatility and broadens its range of applications in various fields .
Properties
Molecular Formula |
C20H19N7O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c1-13-5-4-6-14(9-13)22-18(28)12-27-11-15(25-26-27)10-21-20(29)19-23-16-7-2-3-8-17(16)24-19/h2-9,11H,10,12H2,1H3,(H,21,29)(H,22,28)(H,23,24) |
InChI Key |
HSOQERBYOMWOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(N=N2)CNC(=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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